![molecular formula C8H6ClN3 B2533758 8-Chloro-1,7-naphthyridin-3-amine CAS No. 2089649-31-8](/img/structure/B2533758.png)
8-Chloro-1,7-naphthyridin-3-amine
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Overview
Description
“8-Chloro-1,7-naphthyridin-3-amine” is a heterocyclic compound. It is a derivative of 1,7-Naphthyridin-3-amine , which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include “8-Chloro-1,7-naphthyridin-3-amine”, has been a topic of interest in recent years . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular formula of “8-Chloro-1,7-naphthyridin-3-amine” is C8H6ClN3 . The molecular weight is 179.61 .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, including “8-Chloro-1,7-naphthyridin-3-amine”, involves multicomponent reactions . These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Scientific Research Applications
- Applications : Researchers have investigated their role as potential chemotherapeutic agents, targeting specific cancer pathways or inhibiting tumor growth. These compounds may interact with cellular components, affecting cell cycle regulation, apoptosis, and metastasis .
- Applications : 8-Chloro-1,7-naphthyridin-3-amine derivatives have been studied for their anti-inflammatory effects. They may modulate inflammatory pathways, making them potential candidates for drug development .
- Applications : Researchers have explored the antibacterial and antifungal properties of these compounds. They may inhibit microbial growth by disrupting essential cellular processes .
- Applications : Some derivatives of 8-Chloro-1,7-naphthyridin-3-amine exhibit antihistaminic effects. They may block histamine receptors, reducing allergic responses .
- Applications : Certain 8-Chloro-1,7-naphthyridin-3-amine derivatives have been investigated as potential antihypertensive agents. They may modulate blood pressure by affecting vascular tone or renin-angiotensin pathways .
- Applications : Researchers have explored the use of these compounds as gastric antisecretory agents. They may inhibit acid production, potentially aiding in the treatment of conditions like peptic ulcers .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Agents
Antihistaminic Activity
Antihypertensive Potential
Gastric Antisecretory Agents
Future Directions
properties
IUPAC Name |
8-chloro-1,7-naphthyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-7-5(1-2-11-8)3-6(10)4-12-7/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDYGRZKFCVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,7-naphthyridin-3-amine |
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